Dezocine

Catalog No.
S616372
CAS No.
53648-55-8
M.F
C16H23NO
M. Wt
245.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dezocine

CAS Number

53648-55-8

Product Name

Dezocine

IUPAC Name

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

InChI

InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1

InChI Key

VTMVHDZWSFQSQP-VBNZEHGJSA-N

SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O

solubility

1.40e-02 g/L

Synonyms

(-5alpha, 11alpha,13s)-13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecen-3-ol, 13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-5,11-methanobenzocyclodecenol, 5,11-methanobenzocyclodecen-3-ol, 13-amino-5,6,7,8,9,10,11,12-octahydro-5-methyl-, (5alpha,11alpha,13s*), dezocine, dezocine hydrobromide, (5alpha,11alpha,13*)-isomer, dezocine hydrobromide, (5alpha,11alpha,13S*)-isomer, dezocine hydrobromide, (5R-(5alpha,11alpha,13S*))-isomer, dezocine hydrobromide, (5S-(5alpha,11alpha,13*))-isomer, dezocine, (5alpha,11alpha,13S*)-isomer, Wy-16,225

Canonical SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O

Isomeric SMILES

C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O

The exact mass of the compound Dezocine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.40e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Tetrahydronaphthalenes - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dezocine is a structurally distinct opioid analgesic belonging to the aminotetralin class, related to benzomorphan compounds like pentazocine. It is characterized pharmacologically as a mixed agonist-antagonist, exhibiting partial agonist activity at the mu-opioid receptor (MOR) and antagonist activity at the kappa-opioid receptor (KOR). This dual mechanism provides potent analgesia, comparable or greater than that of morphine, for moderate to severe pain while conferring a distinct safety and side-effect profile compared to conventional full mu-opioid agonists.

Substituting Dezocine with a standard full mu-agonist like morphine or even a close in-class structural analog like pentazocine can lead to significant, clinically relevant performance differences. Dezocine's unique profile as a MOR partial agonist and KOR antagonist results in a ceiling effect for respiratory depression, a critical safety feature not observed with full agonists. Furthermore, its KOR antagonism avoids the psychotomimetic and dysphoric effects that can occur with other mixed agonist-antagonists like pentazocine. This distinct pharmacological signature means that direct substitution based on analgesic equivalency alone disregards critical differences in safety, side-effect profile, and potential for abuse, making it a non-interchangeable agent for many applications.

Demonstrated Ceiling Effect on Respiratory Depression Unlike Full Mu-Agonists

In human studies, Dezocine exhibits a ceiling effect for respiratory depression. While equianalgesic doses depress respiration similarly to morphine initially, the depression does not increase with higher doses beyond a certain threshold (0.3-0.4 mg/kg). For instance, increasing the dose from 30 mg/70 kg to 40 mg/70 kg did not result in further respiratory depression. This contrasts sharply with full mu-agonists like morphine, where respiratory depression is dose-dependent and a primary cause of overdose mortality.

Evidence DimensionRespiratory Depression Ceiling
Target Compound DataCeiling effect observed; depression does not increase beyond a 30 mg/70 kg dose.
Comparator Or BaselineMorphine: No ceiling effect; respiratory depression increases with dose.
Quantified DifferenceQualitative but critical difference; Dezocine's respiratory depression is limited at supratherapeutic doses whereas morphine's is not.
ConditionsCO2 rebreathing test in healthy human volunteers.

For research or clinical applications requiring potent analgesia with a wider safety margin, this ceiling effect is a key procurement differentiator over standard opioids.

Reduced Abuse and Dependence Liability Compared to Morphine and Pentazocine

Dezocine demonstrates a significantly lower potential for abuse and dependence compared to morphine. In dependence liability studies in rhesus monkeys, dezocine did not substitute for morphine in self-administration nor did it produce dependence after chronic administration. Furthermore, long-term treatment with dezocine in animal models produced significantly fewer physical dependence-related withdrawal signs compared to both morphine and pentazocine. While human substance abusers identified effects as 'dope-like', withdrawal symptoms from chronic use are reported as mild and short-term compared to traditional opioids, and there are no reports of abuse or addiction in English-language literature despite years of clinical use.

Evidence DimensionPhysical Dependence (Withdrawal Signs)
Target Compound DataProduces significantly less physical dependence-related withdrawal signs.
Comparator Or BaselineMorphine & Pentazocine: Produce more significant withdrawal signs.
Quantified DifferenceQualitative but consistent finding across preclinical models showing reduced dependence.
ConditionsLong-term treatment and withdrawal assessment in animal models.

This compound is suitable for applications where minimizing the potential for physical dependence is a primary concern, a factor that heavily influences its selection over other potent opioids.

Favorable Hemodynamic Profile: Maintained Cardiac Output Unlike Morphine

In a double-blind study with patients undergoing cardiac catheterization, intravenous dezocine (0.125 mg/kg) was shown to increase cardiac index (from 2.67 to 2.92 L/min/m²) and stroke volume index. In contrast, an equianalgesic dose of morphine (0.125 mg/kg) had no effect on these parameters but did significantly lower systolic and diastolic blood pressures. This indicates that Dezocine maintains or slightly improves cardiac performance, offering greater hemodynamic stability compared to morphine, which can induce hypotension. This stability is critical in postoperative or trauma settings.

Evidence DimensionChange in Cardiac Index (CI)
Target Compound DataIncreased CI from 2.67 to 2.92 L/min/m².
Comparator Or BaselineMorphine: No effect on CI.
Quantified DifferenceDezocine increased CI by ~9.4%, while morphine produced no change.
ConditionsHuman patients undergoing diagnostic cardiac catheterization, single IV dose (0.125 mg/kg).

For experimental protocols or clinical scenarios where maintaining cardiovascular stability is paramount, Dezocine provides a clear advantage over morphine.

Postoperative Analgesia with Enhanced Safety

Dezocine is a strong candidate for managing moderate to severe postoperative pain, particularly when respiratory function is a concern. Its potent analgesic effect, comparable to morphine, combined with a ceiling on respiratory depression, offers a superior safety profile for patients recovering from surgery.

Pharmacological Research Standard for Safer Analgesics

As a well-characterized biased ligand at the mu-opioid receptor with a ceiling effect on respiratory depression and low abuse potential, Dezocine serves as an essential reference compound in the development and screening of next-generation analgesics with improved therapeutic windows.

Pain Management Models Requiring Cardiovascular Stability

In preclinical or clinical research models where analgesia is required without the confounding variable of drug-induced hypotension, Dezocine is a preferred agent. Unlike morphine, it does not negatively impact blood pressure and maintains stable cardiac output, ensuring that observed cardiovascular effects are not artifacts of the analgesic used.

Studies on Opioid Dependence and Withdrawal Mechanisms

Due to its significantly lower capacity to produce physical dependence compared to morphine and pentazocine, Dezocine is a valuable tool for dissecting the molecular and behavioral mechanisms of opioid addiction. It can be used as a comparator to identify pathways specifically linked to dependence.

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

245.177964357 g/mol

Monoisotopic Mass

245.177964357 g/mol

Heavy Atom Count

18

LogP

3.3
3.3

Appearance

Solid powder

UNII

VHX8K5SV4X

Drug Indication

Indicated in the treatment of moderate to severe pain.

Pharmacology

Dezocine is a parenteral narcotic analgesic possessing both agonist and antagonist activity. It is similar to morphine with respect to analgesic potency and onset and duration of action. The narcotic antagonist activity is greater than that of pentazocine.

MeSH Pharmacological Classification

Analgesics, Opioid

ATC Code

N - Nervous system
N02 - Analgesics
N02A - Opioids
N02AX - Other opioids
N02AX03 - Dezocine

Mechanism of Action

Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Other CAS

53648-55-8

Absorption Distribution and Excretion

Rapid and complete following intramuscular administration.

Metabolism Metabolites

Hepatic, via conjugation (glucuronidation).
Dezocine has known human metabolites that include Dezocine glucuronide.

Wikipedia

Dezocine
Tiropramide

Biological Half Life

Elimination half-life following intramuscular administration averages 2.2 hours. Elimination half-life following a 5mg intravenous dose averages 1.7 to 2.6 hours (range 0.6 to 4.4 hours) while a 10mg dose averages 2.4 to 2.6 hours (range 1.2 to 7.4 hours). In patients with hepatic cirrhosis, the half-life is increased by 30 to 50%.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

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